molecular formula C9H13NO2 B1370526 1-(Furan-2-ylmethyl)pyrrolidin-3-ol

1-(Furan-2-ylmethyl)pyrrolidin-3-ol

Katalognummer: B1370526
Molekulargewicht: 167.2 g/mol
InChI-Schlüssel: BUSFOHDWGHBWCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Furan-2-ylmethyl)pyrrolidin-3-ol (CAS 1044770-15-1) is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This furan-pyrrolidine hybrid scaffold is of significant interest in medicinal chemistry research, particularly in the development of small-molecule therapeutics. The compound's core structure, which integrates a furan ring with a pyrrolidine alcohol, is a key motif in investigational compounds targeting immune regulation. Specifically, research published in Bioorganic & Medicinal Chemistry highlights that small-molecule inhibitors based on the 1-(furan-2-ylmethyl)pyrrolidine structure, such as iST2-1, function as potent inhibitors of the ST2/IL-33 signaling pathway . This pathway is a critical risk biomarker in graft-versus-host disease (GVHD), and inhibition of the ST2/IL-33 interaction has been shown to reduce plasma sST2 levels, decrease the proliferation of alloreactive CD4+ and CD8+ T cells, and increase the Treg cell population in preclinical studies, thereby improving survival outcomes . Furthermore, hybrid molecules containing furan and N-containing heterocycles like pyrrolidine are extensively investigated for their diverse bioactivity, including notable anti-inflammatory and anti-arthritic properties . The furan ring acts as a versatile bioisostere, often contributing to enhanced binding affinity and pharmacokinetic profiles in drug discovery efforts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C9H13NO2

Molekulargewicht

167.2 g/mol

IUPAC-Name

1-(furan-2-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C9H13NO2/c11-8-3-4-10(6-8)7-9-2-1-5-12-9/h1-2,5,8,11H,3-4,6-7H2

InChI-Schlüssel

BUSFOHDWGHBWCB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1O)CC2=CC=CO2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1-(Furan-2-ylmethyl)pyrrolidin-3-ol with structurally related pyrrolidin-3-ol derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Physicochemical Properties References
This compound Furan-2-ylmethyl C₁₀H₁₅NO₂ 181.23 Not reported; expected moderate polarity due to furan and hydroxyl groups.
1-(3-Chloro-benzyl)pyrrolidin-3-ol 3-Chlorobenzyl C₁₁H₁₄ClNO 211.69 Stable under recommended storage conditions; no acute toxicity reported.
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol 3-Trifluoromethylphenyl C₁₁H₁₂F₃NO 231.22 High lipophilicity due to CF₃ group; used as a synthetic intermediate.
1-(2-Aminoethyl)pyrrolidin-3-ol 2-Aminoethyl C₆H₁₄N₂O 130.19 Boiling point: 245°C; density: 1.103 g/cm³; refractive index: 1.502.
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol Pyridin-3-ol with pyrrolidinylmethyl C₁₀H₁₄N₂O 178.23 Demonstrated resurrection activity against organophosphorus intoxication.

Key Observations:

  • Substituent Effects: Furan vs. This may improve solubility in polar solvents . Electron-Withdrawing Groups: The trifluoromethyl group in 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol increases lipophilicity and metabolic stability, making it suitable for drug candidates targeting hydrophobic binding pockets . Aminoethyl Substituent: The primary amine in 1-(2-aminoethyl)pyrrolidin-3-ol provides a site for further functionalization (e.g., conjugation or salt formation), as seen in its applications as a synthetic intermediate .

Vorbereitungsmethoden

Reductive Amination Approach

One of the most prominent methods for preparing 1-(Furan-2-ylmethyl)pyrrolidin-3-ol involves reductive amination of pyrrolidine derivatives with furan-2-carboxaldehyde or related intermediates.

  • Key Steps:

    • Starting from 3-hydroxypyrrolidine or protected derivatives, the nitrogen is reacted with furan-2-carboxaldehyde under reductive amination conditions.
    • The reductive amination typically uses reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation to convert the imine intermediate to the secondary amine.
    • This method allows selective introduction of the furan-2-ylmethyl group at the nitrogen of the pyrrolidine ring while maintaining the hydroxyl functionality at the 3-position.
  • Research Findings:

    • In a study focusing on pyrrolidine-based ST2 inhibitors, reductive amination between 2-arylpyrrolidines and furan-2-carboxaldehyde derivatives afforded compounds structurally related to this compound with good yields and stereoselectivity.
    • The reaction conditions are mild, and the method is adaptable to various substituted pyrrolidines, allowing for structural diversity.

Cyclization via Chiral Sulfinamide Intermediates

Another advanced synthetic route involves the use of chiral tert-butane-sulfinamide auxiliaries to achieve enantiomerically pure pyrrolidine derivatives bearing the furan-2-ylmethyl substituent.

  • Key Steps:

    • Preparation of enantiopure sulfinamide intermediates.
    • Reaction of these intermediates with organomagnesium reagents (e.g., 4-(N,N-dimethyl)aniline magnesium bromide) to form sulfinimines.
    • Base-promoted cyclization to form the pyrrolidine ring.
    • Acid-mediated removal of the chiral auxiliary to yield enantiopure pyrrolidines.
    • Final reductive amination with furan-2-carboxaldehyde to introduce the furan-2-ylmethyl group.
  • Research Findings:

    • This method allows control over stereochemistry, which is critical for biological activity.
    • The sequence has been demonstrated to produce enantiomerically pure pyrrolidine compounds analogous to this compound.

Cross-Coupling and Subsequent Functionalization

The synthesis can also leverage Suzuki-Miyaura cross-coupling reactions to assemble arylpyrrolidine intermediates, which are then further functionalized to introduce the furan-2-ylmethyl moiety.

  • Key Steps:

    • Cross-coupling of aryl halides with boronic acids to form 2-arylpyrrolidines.
    • Hydrogenation and Boc deprotection steps to reveal the free amine.
    • Reductive amination with furan-2-carboxaldehyde to install the furan-2-ylmethyl substituent.
    • Hydrolysis or other functional group transformations to yield the final hydroxylated pyrrolidine.
  • Research Findings:

    • This multi-step approach allows for modular synthesis and the introduction of diverse substituents on the pyrrolidine ring.
    • It is suitable for preparing libraries of compounds for structure-activity relationship studies.

Typical Reaction Conditions and Yields

Method Key Reagents/Conditions Yield Range (%) Notes
Reductive amination Pyrrolidine derivative + furan-2-carboxaldehyde + NaBH(OAc)3 or H2/Pd 70-90 Mild, selective, preserves hydroxyl
Chiral sulfinamide cyclization tert-butane-sulfinamide + Grignard reagent + acid deprotection + reductive amination 60-85 Enantiomerically pure products
Suzuki-Miyaura + functionalization Aryl halide + boronic acid + Pd catalyst + hydrogenation + reductive amination 65-80 Allows structural diversity
Mannich reaction (related) Paraformaldehyde + pyrrolidine + substituted alcohol + acid/base Variable (50-75) Adaptable, may require optimization

Summary of Research Insights

  • The reductive amination route is the most straightforward and widely used for preparing this compound, offering good control over functional group compatibility and stereochemistry.
  • Using chiral auxiliaries enables access to enantiomerically enriched compounds, which is critical for pharmaceutical applications.
  • Cross-coupling strategies provide versatility in modifying the pyrrolidine core before installing the furan substituent.
  • Adaptation of Mannich reaction protocols from related pyrrolidine systems suggests potential alternative routes, especially for analog synthesis.

These methods collectively provide a robust toolkit for the preparation of this compound, supporting its use in medicinal chemistry and related fields.

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., furan methylene protons at ~3.5–4.0 ppm) and confirm ring substitution patterns .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.
  • IR spectroscopy : Hydroxyl stretching (~3200–3600 cm1^{-1}) and furan C-O-C vibrations (~1250 cm^{-1) confirm functional groups .
  • Contradiction resolution : Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) resolves ambiguous peaks .

How can computational modeling predict the compound’s pharmacokinetic properties or binding affinity to biological targets?

Advanced Research Question

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like enzymes or GPCRs, leveraging the hydroxyl and furan groups as hydrogen bond donors/acceptors .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on logP (<2.5 for pyrrolidine derivatives) and polar surface area .
  • Validation : Compare computational results with experimental data (e.g., in vitro assays for IC50_{50} or metabolic stability) .

What strategies optimize the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • pH stability : The hydroxyl group may undergo oxidation; buffered solutions (pH 6–8) and antioxidants (e.g., ascorbic acid) mitigate degradation.
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Lyophilization improves long-term storage for hygroscopic derivatives .
  • Structural analogs : Compare with 3-(Furan-2-yl)-1H-pyrazole , where furan substitution enhances stability via resonance effects .

How do structural modifications (e.g., halogenation or alkylation) impact the compound’s bioactivity?

Advanced Research Question

  • Halogenation : Introducing chlorine (as in 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol ) increases lipophilicity and receptor binding affinity .
  • Alkylation : Methyl or benzyl groups on the pyrrolidine nitrogen alter steric effects, potentially improving selectivity for biological targets .
  • SAR studies : Systematic variation of substituents followed by in vitro assays (e.g., enzyme inhibition) identifies pharmacophores .

What purification challenges arise during synthesis, and how are they addressed?

Basic Research Question

  • Byproduct formation : Side reactions (e.g., over-alkylation) are minimized using stoichiometric control and low-temperature conditions .
  • Chromatography : Reverse-phase HPLC separates polar impurities, while flash chromatography isolates non-polar byproducts.
  • Crystallization : Solvent screening (e.g., ethanol/water mixtures) optimizes crystal formation for X-ray analysis .

How can the compound’s reactivity in nucleophilic or electrophilic reactions be exploited for derivatization?

Advanced Research Question

  • Nucleophilic sites : The hydroxyl group undergoes esterification or sulfonation, while the furan ring participates in Diels-Alder reactions .
  • Electrophilic substitution : Friedel-Crafts acylation on the furan ring introduces ketone or amide functionalities .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl halides expands structural diversity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.